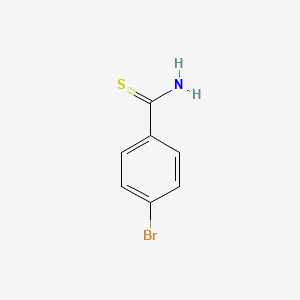

4-Bromothiobenzamide

Descripción

Thioamides are a class of organic compounds that feature a functional group with the general structure R-C(=S)-N(R')R'', where R, R', and R'' are typically hydrogen or organic groups. wikipedia.org They are sulfur analogs of amides and serve as versatile building blocks in organic and medicinal chemistry. nih.govchemrxiv.org Thioamides are considered close isosteres of amides, sharing similar planar geometry and electronic properties. researchgate.net However, the substitution of the carbonyl oxygen with a larger sulfur atom results in distinct characteristics; the C=S bond is longer than the C=O bond, and thioamides act as stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov These properties make them valuable in the synthesis of various heterocycles and as modifying agents for bioactive compounds to enhance target affinity or stability. chemrxiv.orgnih.gov

4-Bromothiobenzamide is a specific derivative of thiobenzamide (B147508), characterized by a bromine atom substituted at the para (4-position) of the phenyl ring. guidechem.com Its chemical structure consists of a 4-bromophenyl group attached to a thioamide functional group (-C(=S)NH2). guidechem.com This compound is a stable, crystalline solid, typically appearing white to pale brown. guidechem.comfishersci.nl It is primarily utilized as a chemical intermediate or building block in organic synthesis for introducing the 4-bromophenylthioamide moiety into more complex molecules. guidechem.comchemimpex.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromobenzenecarbothioamide | fishersci.nlnih.gov |

| CAS Number | 26197-93-3 | guidechem.comfishersci.nlnih.gov |

| Molecular Formula | C7H6BrNS | guidechem.comfishersci.nlnih.gov |

| InChI Key | AIPANIYQEBQYGC-UHFFFAOYSA-N | fishersci.nlnih.govsigmaaldrich.com |

| Canonical SMILES | C1=CC(=CC=C1C(=S)N)Br | guidechem.comfishersci.nlnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPANIYQEBQYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364297 | |

| Record name | 4-Bromothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26197-93-3 | |

| Record name | 26197-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromothiobenzamide

Classical Approaches to Thioamide Synthesis

The conversion of amides and other carbonyl compounds into their thio-analogs is a fundamental transformation in organic sulfur chemistry. Two reagents have historically dominated this field: Lawesson's Reagent and phosphorus pentasulfide.

Lawesson's Reagent-Mediated Thionation

Lawesson's reagent, a dithiophosphine ylide, is a widely used and convenient thionating agent for converting carbonyl compounds like ketones, esters, and amides into their corresponding thiocarbonyls. organic-chemistry.org It is often considered a milder alternative to other reagents, allowing for the preparation of thioamides in good yields. organic-chemistry.org The transformation of amides to thioamides using Lawesson's reagent is a particularly facile process. caltech.edu

The reaction mechanism involves an equilibrium between Lawesson's reagent and a more reactive dithiophosphine ylide in solution. organic-chemistry.org This ylide reacts with the carbonyl group of the amide to form a transient thiaoxaphosphetane intermediate. organic-chemistry.org The subsequent cycloreversion of this intermediate is driven by the formation of a stable phosphorus-oxygen double bond, yielding the desired thioamide. organic-chemistry.org While original procedures often involved high temperatures in solvents like toluene, modern protocols frequently use tetrahydrofuran (B95107) (THF) as a solvent, which allows the reaction to proceed efficiently at room temperature. chemspider.com For amide thionation, Lawesson's reagent is often preferred over phosphorus pentasulfide as it tends to produce higher yields with fewer side reactions. caltech.edu

Phosphorus Pentasulfide Applications

Phosphorus pentasulfide (P₄S₁₀), also known as tetraphosphorus (B14172348) decasulfide, is another classical reagent for the synthesis of thioamides from their corresponding amides or nitriles. nih.govresearchgate.netgoogle.com It is a versatile reagent, though reactions using it may require higher temperatures compared to those with Lawesson's reagent. organic-chemistry.org The primary side reaction when using phosphorus pentasulfide with N-unsubstituted amides is the formation of the corresponding nitrile. thieme-connect.de

Various methods have been developed to optimize its use. For instance, P₄S₁₀ can be used in ethanol (B145695) under reflux conditions to convert a range of aromatic and aliphatic nitriles into their corresponding thioamides in good to excellent yields. organic-chemistry.org This provides a milder alternative to traditional methods that often required harsh conditions. organic-chemistry.org Other systems involve using P₄S₁₀ in conjunction with a base, such as sodium bicarbonate or sodium sulfite, which can promote the reaction and, in some cases, allow it to proceed rapidly at room temperature. google.comtandfonline.com

Specific Synthesis of this compound

While general methods are applicable, a specific and efficient synthesis for this compound has been reported, proceeding from a nitrile precursor without the direct handling of hazardous hydrogen sulfide (B99878) gas. researchgate.net

Synthesis from 4-Bromobenzonitrile (B114466) and Sodium Hydrogen Sulfide Hydrate (B1144303)

This compound can be synthesized by treating 4-bromobenzonitrile with 70% sodium hydrogen sulfide hydrate in dimethylformamide (DMF). nih.govresearchgate.netresearchgate.net This method represents an effective route for the preparation of aromatic primary thioamides. researchgate.net The reaction proceeds by stirring a mixture of the reactants at room temperature for a period of approximately two hours. nih.govresearchgate.net The crude product precipitates upon pouring the reaction mixture into water and can be collected by filtration. nih.govresearchgate.net

Table 1: Reaction Parameters for the Synthesis of this compound

| Reactant/Reagent | Molar Amount (mmol) | Role | Source |

| 4-Bromobenzonitrile | 11.0 | Starting Material | nih.gov, researchgate.net |

| 70% Sodium Hydrogen Sulfide Hydrate | 21.98 | Sulfur Source | nih.gov, researchgate.net |

| Magnesium Chloride Hexahydrate | 10.99 | Additive/Catalyst | nih.gov, researchgate.net |

| Dimethylformamide (DMF) | 40 mL | Solvent | nih.gov, researchgate.net |

Role of Magnesium Chloride Hexahydrate in Synthesis

In the synthesis of this compound from 4-bromobenzonitrile, magnesium chloride hexahydrate is a key additive. nih.govresearchgate.netresearchgate.net It is added to the slurry of sodium hydrogen sulfide hydrate in DMF before the introduction of the nitrile. nih.govresearchgate.net Magnesium chloride is a source of magnesium ions, which can function as a Lewis acid. sigmaaldrich.com In this reaction, it is believed to facilitate the addition of the hydrosulfide (B80085) to the nitrile group. This method, using the combination of sodium hydrogen sulfide and magnesium chloride, allows for high-yield synthesis of aromatic primary thioamides without the need to handle toxic hydrogen sulfide gas directly. researchgate.net

Recrystallization Techniques for Purity

After the initial precipitation and filtration, the crude this compound requires further purification. The collected solid is first resuspended in 1 N hydrochloric acid, stirred, filtered, and washed with water to remove basic impurities and inorganic salts. nih.govresearchgate.net The final and most critical step for achieving high purity is recrystallization. researchgate.net For this compound, this is effectively accomplished using chloroform (B151607) as the solvent. nih.govresearchgate.netresearchgate.net The process involves dissolving the crude solid in a minimum amount of hot chloroform. researchgate.net Any insoluble impurities can be filtered off at this stage. As the hot, saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while soluble impurities remain in the solvent. researchgate.net This technique yields crystals of sufficient quality for analytical methods such as X-ray analysis. nih.govresearchgate.net

Synthetic Routes to this compound: A Review of Methodologies

The synthesis of this compound, a halogenated thiobenzamide (B147508), is a focal point of research due to the utility of thioamides as intermediates in the creation of sulfur-containing heterocyclic compounds and their presence in biologically active molecules. chemistryviews.orgdokumen.pub This article delves into the various synthetic strategies for producing this compound, with a particular emphasis on alternative, advanced, and greener methodologies.

Advanced Structural Characterization of 4 Bromothiobenzamide

X-ray Crystallography Studies of 4-Bromothiobenzamidenih.govnih.govresearchgate.net

X-ray crystallography provides a definitive method for determining the atomic and molecular structure of a crystal. wikipedia.org For 4-Bromothiobenzamide, this technique has yielded precise data on its crystal system, molecular conformation, and the forces that govern its crystal lattice.

Crystal System and Space Groupnih.gov

Detailed X-ray diffraction analysis has established that this compound crystallizes in the monoclinic crystal system . nih.gov The specific arrangement of its molecules in the crystal lattice corresponds to the P2₁/c space group . nih.gov

The unit cell parameters, which define the dimensions of the repeating unit in the crystal, have been determined as follows:

a = 19.6325 (11) Å

b = 10.6101 (6) Å

c = 7.8859 (5) Å

β = 100.078 (1)°

V = 1617.31 (16) ų

Z = 8 nih.gov

These parameters provide a fundamental description of the crystalline framework of this compound.

Asymmetric Unit Content and Molecular Conformationnih.govnih.govresearchgate.net

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be built using symmetry operations. numberanalytics.com In the case of this compound, the asymmetric unit contains two independent molecules. nih.govnih.govresearchgate.net This means that within the repeating unit of the crystal, there are two distinct, though chemically identical, molecules of this compound that are not related by the symmetry operations of the space group.

The conformation of these molecules is characterized by the spatial arrangement of their constituent atoms. The thioamide group (-CSNH₂) is not coplanar with the bromophenyl ring.

Dihedral Angles and Molecular Planaritynih.govnih.govresearchgate.netresearchgate.net

The degree of non-planarity in the two independent molecules within the asymmetric unit is quantified by the dihedral angle between the aromatic ring and the thioamide group. For one molecule, this angle is 23.6 (4)°, and for the other, it is 20.5 (3)°. nih.govnih.govresearchgate.net This twisting of the thioamide group relative to the phenyl ring is a key conformational feature. In a related compound, 4-chlorobenzothioamide, the dihedral angle between the aromatic ring and the thioamide fragment is 28.1 (2)°. researchgate.net

| Molecule in Asymmetric Unit | Dihedral Angle (°) |

| Molecule 1 | 23.6 (4) |

| Molecule 2 | 20.5 (3) |

Intermolecular Interactions in the Crystal Lattice

The stability of the crystal lattice of this compound is maintained by a network of intermolecular interactions, which are non-covalent bonds that hold the molecules together.

A significant intermolecular force present in the crystal structure of this compound is hydrogen bonding. nih.gov Specifically, N-H···S hydrogen bonds are formed between the amine group of one molecule and the sulfur atom of a neighboring molecule. nih.govresearchgate.net These interactions are crucial in creating a stable, three-dimensional supramolecular assembly. researchgate.net The distances for these N···S hydrogen bonds range from 3.500 (2) Å to 3.605 (3) Å. nih.gov

Halogen Bonding (C-Br···N, Br···Br)

Spectroscopic Investigations of this compound

Spectroscopic techniques are indispensable tools for elucidating the structure and bonding within a molecule. libretexts.org A comprehensive spectroscopic analysis of this compound provides a detailed fingerprint of the compound.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. libretexts.orgutdallas.edumasterorganicchemistry.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural components.

Key expected vibrational frequencies include:

N-H stretching: The thioamide N-H bonds typically show stretching vibrations in the region of 3400-3100 cm⁻¹.

Aromatic C-H stretching: These vibrations are expected just above 3000 cm⁻¹. vscht.cz

C=S stretching: The thiocarbonyl group (C=S) stretching vibration is a key characteristic of thioamides and typically appears in the range of 850-600 cm⁻¹.

C-N stretching: The stretching of the C-N bond in the thioamide group is usually observed between 1400 cm⁻¹ and 1250 cm⁻¹.

Aromatic C=C stretching: The benzene (B151609) ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

C-Br stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

A detailed analysis of the IR spectrum allows for the confirmation of these functional groups and can provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the N-H stretching frequencies.

Table 1: Predicted IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thioamide | N-H Stretch | 3400-3100 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Thioamide | C=S Stretch | 850-600 |

| Thioamide | C-N Stretch | 1400-1250 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Bromo-Aryl | C-Br Stretch | 600-500 |

This table is predictive and based on typical ranges for these functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. wikipedia.orghoriba.com It relies on the inelastic scattering of monochromatic light. wikipedia.org While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. wikipedia.org Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C=S stretching vibration is often a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations also typically give rise to prominent Raman signals. wikipedia.org Analysis of the Raman spectrum can provide further confirmation of the molecular structure and can be particularly useful for studying the low-frequency modes associated with the crystal lattice (phonons). wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.zalibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. up.ac.za Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions associated with the benzene ring and the thioamide group. up.ac.za The presence of the bromine atom and the thioamide group as substituents on the benzene ring will influence the position and intensity of these absorption bands. Specifically, they are likely to cause a bathochromic (red) shift of the primary and secondary benzene bands. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound will provide information about the chemical environment of the hydrogen atoms. The aromatic protons on the benzene ring will appear as a set of signals in the aromatic region (typically 7.0-8.5 ppm). Due to the bromine substituent, the protons on the ring will likely exhibit a characteristic splitting pattern, often an AA'BB' system. The protons of the thioamide (-NH₂) group will appear as a broad signal, and its chemical shift can be dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For this compound, distinct signals are expected for the thiocarbonyl carbon, the four unique carbons of the brominated benzene ring, and any solvent carbons. The chemical shift of the thiocarbonyl carbon (C=S) is particularly characteristic and appears at a downfield position. The carbon attached to the bromine atom (ipso-carbon) will also have a specific chemical shift influenced by the "heavy atom effect" of bromine. stackexchange.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | ~200 |

| C-Br (ipso) | ~125 |

| Aromatic CH | 128-135 |

| Aromatic C (quaternary) | 135-145 |

Note: These are approximate values and can vary based on the solvent and specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chemistrystudent.com The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov A key feature will be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M+2) of almost equal intensity.

Common fragmentation patterns for thiobenzamides may include the loss of the amino group (NH₂), the thioformyl (B1219250) group (CHS), or the bromine atom. libretexts.org Analysis of these fragment ions can help to confirm the structure of the molecule. libretexts.org

Conformational Analysis and Polymorphism in 4 Bromothiobenzamide Derivatives

Conformational Isomerism in Thioamides

In solution, thioamides can exist as an equilibrium mixture of these rotameric forms. nih.gov The specific ratio of these isomers can be influenced by various factors, including the nature of the substituents, the solvent, temperature, and pH. acs.orgnih.gov For instance, in certain N-phenylthioacetamides, the Z/E ratio is solvent-dependent, with some derivatives showing a preference for the E conformation in specific solvents. acs.org The stability of these conformers is determined by a delicate balance of steric and electronic effects, as well as intramolecular interactions like hydrogen bonding. researchgate.netnih.gov

Polymorphism Phenomenon in N-(4′-methoxyphenyl)-3-bromothiobenzamide.researchgate.netreferencecitationanalysis.com

The phenomenon of polymorphism, where a single compound crystallizes into multiple distinct crystal structures, is particularly intriguing in the case of N-(4′-methoxyphenyl)-3-bromothiobenzamide. researchgate.netnih.gov This is a clear instance of conformational polymorphism, where different conformers of the same molecule pack into different crystalline forms. researchgate.net

Identification of Polymorphs (alpha, beta, and gamma forms).researchgate.net

Three distinct conformational polymorphs of N-(4′-methoxyphenyl)-3-bromothiobenzamide have been successfully identified and characterized. researchgate.netnih.gov These are designated as the yellow α (alpha) form, the orange β (beta) form, and the yellow γ (gamma) form. researchgate.netresearchgate.net The identification of these polymorphs was achieved through single-crystal X-ray diffraction, which revealed their unique crystal structures. researchgate.netnih.gov Further characterization was carried out using techniques such as FT-Raman, FTIR (ATR), and UV/Vis spectroscopy, along with differential scanning calorimetry, to probe their physical and structural properties. researchgate.netresearchgate.net

Table 1: Identified Polymorphs of N-(4′-methoxyphenyl)-3-bromothiobenzamide

| Polymorph | Color |

|---|---|

| α (alpha) | Yellow |

| β (beta) | Orange |

Structural Elucidation of Polymorphs via X-ray Diffraction.researchgate.net

Single-crystal X-ray diffraction has been the cornerstone in elucidating the precise molecular and crystal structures of the α, β, and γ polymorphs of N-(4′-methoxyphenyl)-3-bromothiobenzamide. researchgate.netnih.gov This powerful analytical technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. rigaku.com The analysis of the diffraction data allows for the definitive identification of each polymorphic form and reveals the conformational differences between the molecules in each crystal structure. researchgate.net While specific crystallographic data from the primary literature is required for a detailed table, the search results confirm that such data has been obtained and is fundamental to the understanding of these polymorphs. researchgate.netresearchgate.net

Energetic Preferences of Molecular Conformations (e.g., rotational barriers).researchgate.net

Computational studies have been employed to understand the energetic landscape of the different molecular conformations of N-(4′-methoxyphenyl)-3-bromothiobenzamide in the gas phase. researchgate.net These calculations, which determine the rotational barriers around key single bonds, indicate that the conformation found in the α polymorph is the most energetically favored. researchgate.netnih.gov However, the energy difference between the α and γ conformations is quite small, only about 2 kJ mol⁻¹. researchgate.net In contrast, the more planar molecular structure observed in the β form is significantly less stable, by approximately 10–14 kJ mol⁻¹, depending on the computational method used. researchgate.netnih.gov

Table 2: Calculated Relative Energies of N-(4′-methoxyphenyl)-3-bromothiobenzamide Conformers

| Conformation (as in Polymorph) | Relative Energy (kJ mol⁻¹) |

|---|---|

| α | ~0 (most preferred) |

| γ | ~2 |

Influence of Weak Intermolecular Interactions on Crystal Packing.researchgate.net

The superior stability of the β polymorph, despite its higher intramolecular energy, is attributed to more effective crystal packing. researchgate.netnih.gov The relative planarity of the molecular conformation in the β form allows for more numerous and stronger intermolecular interactions. researchgate.net These interactions, which can include hydrogen bonds and other weak forces, are critical in stabilizing the crystal lattice. ontosight.airesearchgate.netias.ac.in In thiobenzamides, N-H···S hydrogen bonds are a common and significant supramolecular synthon that influences crystal packing. researchgate.netias.ac.in The ability of the β conformer to pack more efficiently and form a more robust network of intermolecular interactions ultimately outweighs its inherent intramolecular strain, leading to its greater thermodynamic stability in the solid state. researchgate.net

Advanced Techniques for Polymorph Analysis

The characterization and differentiation of polymorphic forms of a compound are critical in materials science and pharmaceutical development. jocpr.com For thioamide derivatives, including those related to 4-bromothiobenzamide, a suite of advanced analytical techniques is employed to elucidate the distinct crystal structures and physicochemical properties of each polymorph. jocpr.comresearchgate.net These methods provide detailed insights into molecular conformation, crystal packing, and thermodynamic stability.

The primary techniques for polymorph analysis involve a combination of crystallographic, spectroscopic, and thermal methods. jocpr.comresearchgate.net Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice, providing unequivocal proof of polymorphism. nih.govnih.govresearchgate.net For instance, in a study of N-(4'-methoxyphenyl)-3-bromothiobenzamide, a derivative of this compound, single-crystal X-ray diffraction was instrumental in identifying three distinct conformational polymorphs, designated as yellow α, orange β, and yellow γ forms. researchgate.netnih.gov This technique revealed differences in their crystal and molecular structures. researchgate.net The crystal structure of this compound itself has been resolved using X-ray analysis, showing two molecules within the asymmetric unit and detailing the dihedral angles between the aromatic ring and the thioamide group. nih.govresearchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, is highly sensitive to the local molecular environment and is a powerful tool for distinguishing between polymorphs. sevenstarpharm.comgammadata.se Different crystal packing and molecular conformations in polymorphs result in unique vibrational spectra. gammadata.se In the case of N-(4'-methoxyphenyl)-3-bromothiobenzamide, the α, β, and γ polymorphs were examined using FT-Raman and FTIR (ATR) spectroscopy, with the spectra showing clear differences that reflected their distinct solid-state structures. researchgate.net

Thermal analysis methods, particularly Differential Scanning Calorimetry (DSC), are essential for investigating the thermodynamic relationships between polymorphs, such as their relative stability and melting points. jocpr.comcrystecpharma.com For the polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide, DSC was used to study their thermal behavior. researchgate.net Although computational data suggested the α form was energetically preferred in the gas phase, experimental evidence from these techniques indicated that the β polymorph is the most stable crystalline phase at room temperature due to more effective crystal packing. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can also differentiate polymorphs, especially when the different crystalline environments affect the electronic transitions within the molecule, leading to color polymorphism. researchgate.netacs.org The polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide, for example, exhibit different colors (yellow and orange), and their UV/Vis spectra were used in conjunction with other techniques to characterize them. researchgate.netnih.gov

Computational modeling is often used alongside experimental techniques to provide theoretical insight into the relative energies of different molecular conformations. For the N-(4'-methoxyphenyl)-3-bromothiobenzamide polymorphs, calculations of rotational barriers indicated that the conformation in the α form is energetically favored in an isolated state, while the planar conformation of the β form is less stable. researchgate.netnih.gov This highlights the crucial role of intermolecular interactions in the crystal lattice in determining the stability of the final polymorphic form. researchgate.net

The comprehensive analysis of polymorphs, therefore, relies on the synergistic use of these advanced techniques. The data gathered allows for a thorough understanding of the structural landscape of compounds like this compound and its derivatives.

Table of Advanced Analytical Techniques for Polymorph Analysis

Computational Chemistry Studies of 4 Bromothiobenzamide

Quantum Chemical Calculations for Molecular Conformation and Energy

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of a molecule, known as its conformation, and the associated energy. unipd.it These calculations solve the Schrödinger equation, albeit with approximations, to map the potential energy surface of the molecule, which relates its energy to its geometry. unipd.itmongoliajol.info

For molecules with flexible torsion angles, like 4-bromothiobenzamide, multiple low-energy conformations can exist. researchgate.net The energy differences between these conformers can be small, often within a few kilojoules per mole. researchgate.net Computational studies on related thiobenzamide (B147508) derivatives have shown that different conformations can lead to the formation of various crystalline forms, a phenomenon known as conformational polymorphism. researchgate.net Theoretical calculations can predict the relative stability of these conformers in the gas phase. For instance, in a study on a similar molecule, N-(4'-methoxyphenyl)-3-bromothiobenzamide, computational data indicated that one conformation was energetically preferred over another by approximately 2 kJ mol⁻¹. researchgate.net However, the most stable form in a crystal lattice can differ from the gas-phase prediction due to intermolecular interactions. researchgate.net

The process of finding these stable conformations often involves:

Conformation Generation: Using methods based on molecular mechanics force fields to generate a wide range of possible conformations. nih.gov

Structural Optimization: Employing quantum chemical methods, such as Density Functional Theory (DFT), to optimize the geometry of these conformations and find the energy minima. nih.gov

Energy Calculation: Determining the relative energies of the optimized conformers to identify the most stable structures. unipd.it

Density Functional Theory (DFT) Applications to Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgnih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high degree of accuracy. scispace.com This makes it a versatile tool for studying larger molecular systems. nih.gov

Applications of DFT to this compound and related compounds include:

Molecular Orbital Analysis: DFT calculates the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic properties.

Charge Distribution: The theory provides insights into how electron density is distributed across the molecule, identifying electron-rich and electron-poor regions. mdpi.com This is essential for predicting sites of electrophilic and nucleophilic attack.

Reaction Mechanism Studies: DFT can be used to model the potential energy surfaces of chemical reactions, helping to elucidate reaction pathways and transition states. mdpi.com

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, which approximates the complex electron exchange and correlation interactions. wikipedia.org Despite some limitations, such as describing van der Waals forces, refinements in these functionals have made DFT a reliable method for many applications in quantum chemistry. wikipedia.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations can reveal the dynamic evolution of the system, offering insights into conformational changes, ligand binding, and other time-dependent processes. wikipedia.orgnih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: MD simulations can sample a wide range of molecular conformations, providing a more comprehensive picture of the molecule's flexibility than static quantum chemical calculations. mdpi.com

Simulate Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the environment affects the behavior and properties of this compound. nih.gov

Study Crystal Packing: MD simulations can be used to investigate the stability of different crystal packing arrangements and the dynamics of molecules within the crystal lattice. nih.gov

These simulations rely on a molecular mechanics force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov The accuracy of the force field is crucial for obtaining reliable simulation results. nih.gov

Computational Prediction of Spectroscopic Properties (e.g., electronic absorption maxima)

Computational methods, particularly those based on quantum chemistry, are instrumental in predicting and interpreting spectroscopic data. mpg.de By calculating the electronic and vibrational transition energies, these methods can generate theoretical spectra that can be compared with experimental results. nih.gov

For this compound, computational approaches can predict:

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov Calculated electronic absorption maxima have shown good agreement with experimental spectra for similar bromothiobenzamide derivatives. researchgate.net

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be used to generate theoretical IR and Raman spectra. researchgate.net This aids in the assignment of experimental spectral bands to specific molecular vibrations.

The integration of machine learning with these computational methods is a growing field, promising to accelerate the prediction of spectroscopic properties for complex molecules. researchgate.netmit.edu

Theoretical Investigations of Intermolecular Interactions

Understanding the non-covalent interactions between molecules is crucial for predicting crystal structures, biological activity, and other condensed-phase properties. scielo.org.mx Theoretical methods provide a powerful means to investigate the nature and strength of these interactions.

For this compound, theoretical studies can elucidate various intermolecular interactions, including:

Hydrogen Bonding: The thioamide group (-CSNH₂) can act as both a hydrogen bond donor (N-H) and acceptor (S). Quantum chemical calculations can determine the geometry and energy of these hydrogen bonds. mongoliajol.info

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. rsc.org Theoretical calculations can quantify the strength of these interactions, which can range from -9.43 to -23.67 kJ mol⁻¹ in similar systems.

π-Interactions: The phenyl ring can engage in π-π stacking and other π-related interactions, which are important for stabilizing crystal structures. researchgate.net

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of the nature of the intermolecular bonding. nih.gov

Reactions Involving the Thioamide Moiety

The thioamide group is a critical functional moiety that dictates a significant portion of the reactivity of this compound. This group is an isostere of the more common amide bond, where the oxygen atom is replaced by a sulfur atom. This substitution leads to distinct electronic and steric properties, influencing its reactivity. chemrxiv.org The C=S bond in thioamides is longer than the C=O bond in amides, and thioamides are stronger hydrogen bond donors but weaker acceptors. nih.gov

Nucleophilic Reactivity of Sulfur

The sulfur atom in the thioamide group of this compound exhibits significant nucleophilic character. This is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen. msu.edu The sulfur atom can readily donate its lone pair of electrons to electrophiles.

The nucleophilicity of the sulfur atom is a key aspect of thioamide chemistry. Sulfur analogs of alcohols, known as thiols, are more acidic than their oxygen counterparts, and their conjugate bases, thiolates, are excellent nucleophiles in substitution reactions. msu.edu Similarly, the sulfur in the thioamide can be alkylated. Sulfides react with alkyl halides to form sulfonium (B1226848) salts, demonstrating the high nucleophilicity of sulfur. msu.edu This reactivity is also observed in related sulfur-containing functional groups like sulfoxides and sulfinates, which can also be alkylated at the sulfur atom. msu.edu

Electrophilic Reactivity of Carbonyl Carbon

The carbon atom of the thioamide group (C=S) in this compound is electrophilic. The carbon-sulfur double bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. youtube.com This electrophilicity is fundamental to nucleophilic acyl substitution-type reactions.

In a typical reaction, a nucleophile attacks the electrophilic thioamide carbon, leading to the formation of a tetrahedral intermediate. youtube.com The stability of this intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. The thioamide moiety can undergo various transformations through this electrophilic center, making it a valuable precursor in the synthesis of heterocyclic compounds. researchgate.net

Reactions Involving the Bromine Substituent (e.g., Cross-Coupling Reactions)

The bromine atom attached to the phenyl ring of this compound provides a reactive site for various organic transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Transition Metal Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring makes this compound a suitable substrate for a variety of palladium or nickel-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions typically involve the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to form the coupled product and regenerate the catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. tcichemicals.comlibretexts.org An analog of this reaction using this compound would involve its reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the position of the bromine atom, leading to the synthesis of substituted thiobenzamides.

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction. tcichemicals.com

Table 1: Illustrative Conditions for a Suzuki-Miyaura Coupling Analog with this compound

| Parameter | Condition | Reference |

| Aryl Halide | This compound | N/A |

| Boronic Acid | Arylboronic acid | researchgate.net |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) precursors | nih.govnih.gov |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, PCy₃·HBF₄) or N-heterocyclic carbenes (NHCs) | nih.govtcichemicals.com |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | researchgate.netnih.govscielo.org.mx |

| Solvent | Toluene, DMF, Dioxane, Water/Ethanol (B145695) mixtures | researchgate.netscielo.org.mxsigmaaldrich.comresearchgate.net |

| Temperature | Room temperature to 110 °C | researchgate.netresearchgate.net |

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org An analogous reaction with this compound would involve its coupling with a Grignard reagent (e.g., an aryl or alkyl magnesium bromide) to form a new carbon-carbon bond.

This reaction was one of the first catalytic cross-coupling methods developed and remains a valuable synthetic tool. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org

Table 2: Illustrative Conditions for a Kumada Cross-Coupling Analog with this compound

| Parameter | Condition | Reference |

| Aryl Halide | This compound | N/A |

| Grignard Reagent | Aryl- or Alkylmagnesium halide | organic-chemistry.orgwikipedia.org |

| Catalyst | NiCl₂, Pd(OAc)₂, or other Ni(II) or Pd(II) complexes | rhhz.netresearchgate.net |

| Ligand | Often ligand-free, or phosphine or NHC ligands | organic-chemistry.orgrhhz.net |

| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether | wikipedia.org |

| Temperature | -10 °C to room temperature | rhhz.net |

Kumada Cross-Coupling Analogs

Radical Coupling Reactions

Radical coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, the principles of radical chemistry can be applied to understand its potential reactivity. The generation of radical species can be achieved through various methods, including the use of radical initiators or photochemistry. rsc.orgnih.gov

For instance, bismuth amides have been shown to release aminyl radicals at ambient temperatures, leading to selective N-N coupling to form hydrazines. nih.gov This suggests that under appropriate conditions, the nitrogen of the thioamide group in this compound could potentially participate in radical reactions.

In the context of cross-coupling reactions, radical relay models have been developed to explain the chemoselectivity of reactions involving multiple radical species. rsc.org The relative concentrations and electrophilicity of the generated radicals determine the outcome of the reaction. rsc.org Furthermore, radical cascade strategies have been employed for the synthesis of five-membered heteroarenes from simple starting materials. rsc.org These reactions often involve tandem hydrogen atom transfer (HAT) events. rsc.orgresearchgate.net

Reactions Involving the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. byjus.com The bromine atom and the thioamide group are substituents on the benzene (B151609) ring that influence the rate and regioselectivity of these reactions.

The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. youtube.comlibretexts.org A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. youtube.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the aromatic ring, typically requiring a Lewis acid catalyst. byjus.comlibretexts.org

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. byjus.commasterorganicchemistry.com

Formation of Heterocyclic Compounds from this compound

Thioamides are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netthieme-connect.de this compound, with its reactive thioamide functionality and the presence of a bromine atom, can be utilized in the construction of various heterocyclic ring systems. thieme-connect.denih.gov

Synthesis of Five-Membered Heterocycles

This compound has been used in the synthesis of five-membered heterocycles. nih.gov These heterocycles are significant structural motifs in many biologically active compounds and materials. frontiersin.orgastate.eduglobalscientificjournal.com The synthesis often involves the reaction of the thioamide with a bifunctional reagent, where the sulfur and nitrogen atoms of the thioamide participate in the ring formation.

Synthesis of Azoles

Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom and another heteroatom such as nitrogen, sulfur, or oxygen. ijraset.comuou.ac.in Thioamides are key starting materials for the synthesis of various azoles, including thiazoles and thiadiazoles. thieme-connect.deresearchgate.net

For example, the photocatalytic oxidative cyclization of thioamides can lead to the formation of 1,2,4-thiadiazoles. rsc.org This reaction has been shown to be effective for a range of substituted thiobenzamides.

| Thiobenzamide Substituent | Yield (%) |

| 4-OCH3 | 96 |

| 4-CH3 | 93 |

| 4-tert-butyl | 95 |

| 4-F | 69 |

| 4-Cl | 73 |

| 4-Br | 82 |

| 4-CF3 | 76 |

| Table: Isolated yields for the photocatalytic oxidative cyclization of various thiobenzamides to form 3,5-diaryl-1,2,4-thiadiazoles. rsc.org |

Reactions Leading to Nitrogen-Containing Derivatives of Aromatic Heterocycles

This compound can also serve as a precursor for the synthesis of fused nitrogen-containing aromatic heterocycles. For instance, a patent describes a method for preparing benzothiazole (B30560) derivatives from N-(2-bromophenyl)thioamides via a visible-light-promoted reaction. google.com In a specific example, N-(2-Bromophenyl)-4-bromothiobenzamide undergoes an intramolecular cyclization to form the corresponding benzothiazole. google.com

This highlights the utility of the thioamide group in constructing complex heterocyclic systems, where both the nitrogen and sulfur atoms actively participate in the ring-forming reactions.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity, optimizing synthetic yields, and designing novel molecular architectures. Mechanistic studies typically employ a combination of experimental techniques—such as kinetic analysis, isotopic labeling, and intermediate trapping—and computational methods, like Density Functional Theory (DFT) calculations, to map out the lowest energy reaction pathways. nih.govsmu.edursc.org These analyses provide detailed insights into the sequence of bond-forming and bond-breaking events, the structures of transient intermediates, and the nature of transition states. smu.edulibretexts.org

Mechanism of Thioamide Formation

The conversion of nitriles to thioamides is a foundational reaction for the synthesis of this compound from 4-bromobenzonitrile (B114466). The mechanism can vary depending on the thionating agent used.

One proposed pathway involves the reaction of a halobenzonitrile with thioacetic acid in the presence of a base like calcium hydride. ccspublishing.org.cn The reaction is theorized to proceed through the following steps:

Deprotonation: The base deprotonates thioacetic acid to form a calcium thiolate salt. This enhances the nucleophilicity of the sulfur atom. ccspublishing.org.cn

Nucleophilic Addition: The resulting thiolate anion attacks the electrophilic carbon of the nitrile group (C≡N) to form a calcium complex intermediate. ccspublishing.org.cn

Hydrolysis and Rearrangement: The intermediate is then hydrolyzed, which serves to both cleave the acetyl group and provide the necessary protons for the formation of the thioamide functional group. ccspublishing.org.cn Water plays a crucial role in this step, acting as the essential hydrogen source to complete the transformation. ccspublishing.org.cn

Alternatively, when reagents like sodium hydrosulfide (B80085) (NaSH) are used, the presence of an external proton source, such as magnesium chloride hexahydrate or amine hydrochlorides, is often necessary to facilitate the reaction and achieve high yields. ccspublishing.org.cnresearchgate.net This highlights the general requirement of both a nucleophilic sulfur species and a sufficient proton supply for the efficient thioamidation of the nitrile group. ccspublishing.org.cn

Mechanism of Photocatalytic Oxidative Cyclization

A significant reaction of this compound is its photocatalytic oxidative cyclization to form 3,5-bis(4-bromophenyl)-1,2,4-thiadiazole. rsc.orgrsc.org This transformation is efficiently catalyzed by cuprous oxide (Cu₂O) rhombic dodecahedra under light illumination. rsc.org Mechanistic investigations involving radical scavenging experiments have elucidated a plausible pathway. rsc.orgrsc.org

The proposed mechanism is initiated by the photocatalyst:

Charge Carrier Generation: Upon irradiation with light (e.g., 390 nm), the Cu₂O semiconductor material absorbs photons, promoting electrons from the valence band to the conduction band and creating electron-hole pairs. rsc.org

Radical Formation: The photogenerated electrons reduce dissolved oxygen in the solvent to form superoxide (B77818) anion radicals (O₂•⁻). Simultaneously, the holes can oxidize species like water or hydroxide (B78521) ions to generate highly reactive hydroxyl radicals (•OH). rsc.org

Thioamide Activation and Dimerization: The generated radicals are believed to initiate the cyclization cascade by reacting with the thiobenzamide molecules. While the precise sequence is complex, this leads to the oxidative coupling of two thioamide molecules.

Cyclization and Aromatization: The resulting dimeric intermediate undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the stable 3,5-diphenyl-1,2,4-thiadiazole aromatic ring system.

The efficiency of this reaction is highly dependent on the choice of solvent and the specific substituents on the thiobenzamide core. rsc.org Tetrahydrofuran has been identified as a superior solvent for this transformation. rsc.orgrsc.org The electronic nature of the substituent on the phenyl ring also influences the reaction yield, with electron-donating groups generally leading to higher yields. rsc.orgrsc.org

Table 1: Substrate Scope for Photocatalytic Cyclization of Substituted Thiobenzamides This interactive table summarizes the product yields for the Cu₂O-catalyzed photocatalytic cyclization of various thiobenzamides. The data is based on findings from referenced studies. rsc.orgrsc.org

| Substituent (R) in R-C₆H₄-CSNH₂ | Product Yield (%) |

| 4-OCH₃ | 96 |

| 4-CH₃ | 93 |

| 4-tert-butyl | 94 |

| H (Thiobenzamide) | 94 |

| 4-F | 69 |

| 4-Cl | 73 |

| 4-Br | 82 |

| 4-CF₃ | 76 |

Computational Analysis of Reaction Pathways

Modern computational chemistry provides powerful tools for dissecting complex reaction mechanisms at a molecular level. smu.eduresearchgate.net For reactions involving this compound, theoretical models can map the potential energy surface, identifying the structures of reactants, products, intermediates, and transition states. researchgate.net

Using the Unified Reaction Valley Approach (URVA), a reaction mechanism can be partitioned into distinct phases:

Contact/Preparation Phase: Reactant molecules approach and orient themselves, preparing for the primary chemical transformation. smu.edu

Transition State Phase(s): The core chemical events, such as bond cleavage and formation, occur in this phase, which encompasses the highest point on the minimum energy path. smu.edu

Product Adjustment/Separation Phase: The newly formed products relax into their stable geometries and separate from each other. smu.edu

DFT calculations have been employed to study related cyclization events, such as those leading to imidazo[1,2-a]pyridines, proposing the involvement of ketenimine intermediates. chemrxiv.org Similar computational approaches can be applied to the reactions of this compound to validate experimentally proposed mechanisms, predict the feasibility of unexplored pathways, and understand the electronic effects of the bromo- and thioamide substituents on the molecule's reactivity.

Research Gaps and Future Directions for 4 Bromothiobenzamide

While 4-Bromothiobenzamide is a well-established synthetic intermediate, several areas offer opportunities for further investigation.

Property Clarification : The discrepancy in the reported melting points suggests a need for a definitive study on its physical properties, possibly linked to the purification methods and the isolation of specific polymorphs. guidechem.comfishersci.nlsigmaaldrich.comresearchgate.net

Expanded Synthetic Utility : Further exploration of its reactivity in different catalytic systems, such as synergistic calcium/photoredox catalysis, could unlock new synthetic pathways to complex molecules like 1,2-diamines. lancs.ac.uk

Medicinal Chemistry Potential : Beyond its role as a precursor, direct investigation into the biological activity of this compound and its simple derivatives is limited. Future work could screen it against various biological targets to uncover potential therapeutic applications.

Materials Science Applications : The application of this compound in materials science is an underexplored field. Research could focus on its incorporation into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or novel polymers to exploit the properties conferred by the bromo and thioamide functionalities. rsc.orgbldpharm.com

Mechanistic Studies : Detailed mechanistic studies of its reactions, such as the photocatalytic cyclization, could lead to more efficient and selective synthetic methods. rsc.org

Applications and Advanced Research Areas of 4 Bromothiobenzamide

Synthetic Organic Chemistry Applications

4-Bromothiobenzamide is a versatile building block in synthetic organic chemistry, valued for its role in the construction of complex molecules and as a precursor to compounds with pharmacological importance. guidechem.comchemimpex.com Its utility stems from the presence of the thioamide functional group and the bromine atom, which can be strategically manipulated to form a variety of other functional groups and to participate in carbon-carbon and carbon-heteroatom bond-forming reactions. chemimpex.com

Building Block in Complex Molecule Synthesis

The dual reactivity of this compound, stemming from its thioamide and bromo-aromatic moieties, makes it a valuable starting material for synthesizing intricate molecular architectures. guidechem.comchemimpex.com The thioamide group can act as a nucleophile through its sulfur or nitrogen atoms, or it can be converted into other functional groups. Simultaneously, the bromine atom on the phenyl ring provides a handle for cross-coupling reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework.

This compound serves as a key intermediate in the creation of complex organic molecules, facilitating the formation of new chemical bonds to build elaborate structures. guidechem.com Its application in organic synthesis is a primary area of its use, where it functions as a foundational component for more complex compounds. guidechem.com

Precursor for Pharmacologically Relevant Compounds

This compound is a significant precursor in the synthesis of pharmacologically relevant compounds. chemimpex.comchemimpex.com Its structure is incorporated into molecules designed to interact with biological targets, contributing to the development of new therapeutic agents. chemimpex.com The thioamide functional group is a known pharmacophore in various drug classes, and the bromo-substituent allows for modifications that can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

One notable application is in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists. googleapis.com S1P receptors are involved in numerous cellular processes, and their modulation is a target for treating autoimmune diseases and preventing transplant rejection. googleapis.com For instance, this compound has been used as a starting material in the synthesis of potent and selective S1P1 receptor agonists. googleapis.com In one synthetic route, this compound is reacted with 4-nitrobromoacetophenone to form a thiazole (B1198619) intermediate, which is a core structure in certain S1P1 receptor modulators. googleapis.com

Role in Heterocyclic Compound Synthesis and Derivatization

This compound is a key reactant in the synthesis of a wide array of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. nih.govthieme-connect.de The thioamide group is particularly adept at participating in cyclization reactions to form rings containing sulfur and nitrogen.

A prominent application of this compound is in the Hantzsch thiazole synthesis. youtube.com In this reaction, a thioamide reacts with an α-haloketone to form a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. youtube.com For example, this compound can be reacted with ethyl 4-chloroacetoacetate to produce ethyl 2-(4-bromophenyl)thiazole-4-ylacetate. epo.org Thiazole derivatives are found in many biologically active compounds and are of significant interest in medicinal chemistry. chemimpex.com

Furthermore, this compound is utilized in the synthesis of 1,2,4-thiadiazoles, another important class of five-membered heterocyclic compounds. rsc.org These compounds can be synthesized through the oxidative cyclization of thioamides. rsc.org The resulting 3,5-disubstituted-1,2,4-thiadiazoles often exhibit a range of biological activities. rsc.orgmdpi.comjrespharm.com

The reactivity of this compound also extends to the synthesis of other heterocyclic systems, including:

Thiazolidines chemimpex.com

Imidazoles thieme-connect.de

Pyrimidines thieme-connect.de

Triazoles thieme-connect.de

Catalysis and Ligand Design with this compound Derivatives

Derivatives of this compound have been explored for their potential in catalysis, particularly as ligands that coordinate to metal centers. The electronic and steric properties of these ligands can be tuned by modifying the this compound scaffold, influencing the activity and selectivity of the resulting metal complexes.

Ligand Properties Affecting Catalytic Activity

The performance of a metal catalyst is critically dependent on the nature of the ligands surrounding the metal center. cmu.edu Ligands influence the catalyst's solubility, the redox potential of the metal, and the steric environment around the active site. cmu.edu The electron-donating or electron-withdrawing nature of a ligand can significantly impact the reactivity of the metal in key catalytic steps like oxidative addition and reductive elimination. cmu.edunih.gov

In the context of this compound derivatives, the thioamide group can act as a coordinating group, binding to a metal through its sulfur or nitrogen atom. The electronic properties of the phenyl ring, influenced by the bromine substituent, can be further modified to modulate the ligand's electron-donating ability. For instance, replacing the bromine with other substituents can alter the electron density at the coordinating atoms, thereby affecting the catalytic activity of the metal complex.

| Ligand Feature | Influence on Catalysis |

| Electron-donating groups | Can increase the electron density on the metal center, potentially enhancing its reactivity in certain catalytic steps. cmu.edu |

| Electron-withdrawing groups | Can decrease the electron density on the metal, which may be beneficial for other catalytic transformations. mdpi.com |

| Steric bulk | Can influence the coordination number of the metal and the accessibility of the active site, impacting selectivity. nih.gov |

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules where one enantiomer is favored over the other, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. calis.edu.cn This is often achieved using chiral catalysts, which are typically metal complexes bearing chiral ligands. calis.edu.cn

While research into the direct use of chiral derivatives of this compound in asymmetric catalysis is an emerging area, the principles of chiral ligand design are well-established. taylorfrancis.comrsc.org Chiral ligands create a chiral environment around the metal center, which can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. rsc.org

The development of chiral ligands derived from this compound could involve the introduction of chiral auxiliaries or the creation of atropisomeric structures. nih.gov These chiral ligands could then be used to prepare chiral metal catalysts for a variety of asymmetric transformations. The combination of the coordinating thioamide group with a chiral scaffold presents an opportunity for the development of novel and effective catalysts for asymmetric synthesis. nih.govbeilstein-journals.org

Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced approach that uses mathematical equations to correlate the chemical structure of compounds with their biological activity. slideshare.net This method involves calculating various physicochemical or theoretical molecular descriptors and using statistical techniques like multiple linear regression (MLR) to build a predictive model. nih.govjmaterenvironsci.com The general form of a QSAR model is: Activity = f(descriptors) + error. jmaterenvironsci.com

While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, studies on related brominated compounds and thioamide derivatives provide a framework for how such an analysis would be approached. For example, QSAR studies on brominated flame retardants have successfully modeled their endocrine-disrupting activities using theoretical molecular descriptors. nih.gov These models were validated internally and externally, confirming their predictive power and demonstrating the utility of QSAR in characterizing brominated compounds. nih.gov

In the context of antimicrobial agents, QSAR models have been developed for various heterocyclic compounds. A study on tetracyclic 1,4-benzothiazines used MLR to establish statistically significant models that described their antimicrobial activity, revealing the importance of specific whole-molecule descriptors (WHIM). nih.gov For a series of thiazolidine-2,4-dione derivatives active against Staphylococcus aureus, a robust QSAR model was generated with a high correlation coefficient (R=0.981), allowing for the prediction of activity for new compounds. jmaterenvironsci.com A typical QSAR study involves calculating descriptors related to electronic properties (e.g., HOMO/LUMO energies, atomic charges), hydrophobicity (LogP), and steric or topological parameters. jmaterenvironsci.commdpi.com For thiobenzamide (B147508) derivatives specifically, a QSAR investigation into their anti-influenza activity identified key molecular fragments and descriptors responsible for their action as fusion inhibitors. mdpi.com

Table 2: Common Descriptors Used in QSAR Modeling of Antimicrobial Compounds

| Descriptor Type | Examples | Potential Influence on Activity | Reference(s) |

| Electronic | HOMO/LUMO Eigenvalues, Dipole Moment, Atomic Net Charges | Relates to the molecule's ability to engage in electronic interactions and reactions. | jmaterenvironsci.commdpi.com |

| Hydrophobic | LogP, AlogP | Influences membrane permeability and transport to the target site. | mdpi.com |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Quantifies molecular size, shape, and degree of branching. | nih.gov |

| Quantum Chemical | Polarizability (α), Molar Refractivity (MR) | Describes the molecule's volume and ability to be polarized in an electric field. | jmaterenvironsci.com |

Spectral Structure-Activity Relationship (S-SAR)

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR method that presents the relationship between structural descriptors and biological activity in a purely algebraic format, moving away from traditional multi-regression analysis. mdpi.com The S-SAR method treats structural descriptors as vectors in a data space, which are then transformed into an orthogonal space. The final S-SAR equation is derived using a determinant form. mdpi.com A key advantage of this approach is the use of a "spectral norm" as a valid substitute for the statistical correlation factor (r), which can help in designing related SAR models through a "minimal spectral path" rule. mdpi.com

The S-SAR methodology involves the following conceptual steps:

Data Representation : A set of compounds is described by a matrix where rows represent the compounds and columns represent their structural descriptors and measured biological activity.

Orthogonalization : The space defined by the descriptor vectors is transformed into a fully orthogonal space, ensuring that the descriptors are independent.

Model Construction : A determinant-based equation is constructed that links the activity to the orthogonalized descriptors.

Validation and Analysis : The model's performance is evaluated using the spectral norm, which can provide a systematic way to compare different SAR models. mdpi.com

While there are no specific S-SAR studies published for this compound, the methodology has been successfully applied to analyze the ecotoxicity of various xenobiotics. mdpi.com In that application, S-SAR was used to construct models for the toxicity of 26 different compounds, demonstrating its utility. mdpi.com For a series of this compound derivatives, an S-SAR analysis could potentially offer a new perspective on the relationship between their structural properties and biological effects, providing a robust algebraic tool to rank and design new, more potent compounds.

Computational Approaches in SAR Studies

Computational methods are indispensable tools in modern SAR studies, providing insights into how a molecule like this compound might interact with a biological target at an atomic level. scielo.org.mxjapsonline.com Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as an enzyme or protein. mdpi.comjapsonline.com

In the context of antimicrobial research, docking studies are frequently used to elucidate potential mechanisms of action. For derivatives of this compound, this would involve docking the compound into the active site of known bacterial protein targets. For example, studies on other novel antibacterial agents have successfully used docking to predict inhibition of essential bacterial enzymes like DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), or Mur-ligases involved in cell wall synthesis. mdpi.comnih.govnih.gov The docking process generates a binding energy or score, which estimates the binding affinity; a lower binding energy typically suggests a more stable and potent interaction. nih.gov

A typical molecular docking workflow for analyzing this compound derivatives would include:

Preparation : Obtaining the 3D structures of the ligands (this compound analogs) and the target protein (e.g., from the Protein Data Bank).

Docking Simulation : Using software like AutoDock or Glide to place the flexible ligand into the rigid or semi-flexible active site of the protein. mdpi.comscielo.org.mx

Scoring and Analysis : Calculating the binding affinity and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and amino acid residues in the active site. scielo.org.mx

For this compound, the bromine atom could be predicted to form specific halogen bonds with electron-donating residues in a protein's active site, an interaction that computational models are well-suited to identify. Such computational studies can rationalize experimental SAR data and guide the synthesis of new derivatives with improved potency by suggesting specific structural modifications to enhance binding interactions. mdpi.com

Environmental Considerations in 4 Bromothiobenzamide Research

Sustainable Laboratory Practices in Chemical Synthesis

Sustainable laboratory practices aim to minimize the environmental footprint of chemical research by reducing resource consumption and waste generation. researchgate.netnottingham.ac.uk In the synthesis of thioamides, including 4-Bromothiobenzamide, a shift from conventional methods that often use toxic solvents and harsh conditions is crucial. researchgate.net

Modern sustainable approaches focus on several key areas:

Energy and Water Conservation: Laboratories are energy-intensive environments. Sustainable practices include using energy-efficient equipment, shutting off instruments when not in use, and utilizing water-saving technologies like waterless condensers. researchgate.netnottingham.ac.uk Waterless condensers, for example, eliminate the risk of flooding and save significant amounts of water during reflux reactions common in organic synthesis. nottingham.ac.uk

Solvent Selection: Many traditional organic solvents have adverse effects on the environment. researchgate.net The principles of green chemistry encourage the use of safer, more environmentally benign solvents. For thioamide synthesis, researchers have explored alternatives such as ionic liquids and deep eutectic solvents (DES). researchgate.netresearchgate.netrsc.orgrsc.org A notable example is the synthesis of various thioamides in a choline (B1196258) chloride–urea-based DES, which acts as both the solvent and a catalyst, eliminating the need for toxic organic solvents. researchgate.netrsc.orgrsc.org

Material and Equipment Reuse: Reducing plastic waste is another cornerstone of sustainable labs. This can be achieved by avoiding single-use utensils or reusing them whenever possible without compromising experimental integrity. coburger-lab.de

Adoption of Greener Technologies: The use of modern, resource-efficient analytical devices, such as benchtop NMR and EPR spectrometers for routine measurements, can also contribute to a laboratory's sustainability goals. coburger-lab.de

Waste Management and Minimization Strategies

Effective waste management in chemical laboratories is essential for environmental protection and safety. The focus has shifted from end-of-pipe treatment to waste minimization at the source. chemistryforsustainability.orgacs.org In the context of this compound research, this involves careful planning of synthetic routes and handling of byproducts.

Key strategies include:

Waste Segregation and Collection: Proper segregation of waste at the point of generation is critical. nih.gov In a laboratory setting, this means separating hazardous chemical waste from non-hazardous waste, and further categorizing chemical waste based on its properties (e.g., halogenated vs. non-halogenated solvents) to facilitate recycling or appropriate disposal. coburger-lab.debiomedpharmajournal.org

Minimizing Hazardous Reagents: Traditional methods for synthesizing thioamides often employ reagents like Lawesson's reagent, which, while effective, can lead to problematic phosphorus-containing byproducts that complicate purification and waste disposal. beilstein-journals.org Developing chromatography-free purification procedures and methods that decompose these byproducts into less harmful substances is a key minimization strategy. beilstein-journals.org One such process uses ethylene (B1197577) glycol to decompose the phosphorus byproduct, avoiding the generation of P-containing aqueous waste. beilstein-journals.org

Atom Economy: Designing syntheses with high atom economy ensures that a maximal proportion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste by design. acs.orgorganic-chemistry.org

The following table outlines common waste streams in thioamide synthesis and corresponding minimization strategies.

| Waste Stream | Source/Example | Minimization & Management Strategy | Reference |

|---|---|---|---|

| Halogenated Solvents | Dichloromethane, Chloroform (B151607) used in extraction/chromatography | Substitute with greener solvents (e.g., 2-Methyltetrahydrofuran); Recycle via distillation. | coburger-lab.de |

| Phosphorus-containing Waste | Byproducts from Lawesson's reagent | Use alternative sulfur sources; Develop workup procedures to decompose byproducts into more easily managed substances (e.g., using ethylene glycol). | beilstein-journals.org |

| Aqueous Waste | Washing/extraction steps | Minimize water usage; Neutralize before disposal; Avoid generating P-containing aqueous waste. | beilstein-journals.org |

| Solid Waste (Silica Gel) | Column chromatography purification | Develop chromatography-free purification methods like recrystallization; Optimize reactions to improve purity and reduce the need for chromatography. | beilstein-journals.org |

Assessment of Environmental Impact of Laboratory Activities